molecular formula C30H46O3 B1200334 Astrantiagenin G CAS No. 50927-96-3

Astrantiagenin G

カタログ番号: B1200334
CAS番号: 50927-96-3
分子量: 454.7 g/mol
InChIキー: ORQLPVMJIRDKMP-OOKKTPIGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Astrantiagenin G, also known as this compound, is a useful research compound. Its molecular formula is C30H46O3 and its molecular weight is 454.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

50927-96-3

分子式

C30H46O3

分子量

454.7 g/mol

IUPAC名

(6S,10R,11R,14S,16R,19R,20S,21S)-14-hydroxy-4,4,11,15,15,19,20-heptamethyl-22-oxahexacyclo[19.2.1.01,6.07,20.010,19.011,16]tetracos-7-en-23-one

InChI

InChI=1S/C30H46O3/c1-25(2)14-15-30-17-23(33-24(30)32)29(7)18(19(30)16-25)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,29)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,27-,28+,29-,30?/m0/s1

InChIキー

ORQLPVMJIRDKMP-OOKKTPIGSA-N

SMILES

CC1(CCC23CC(C4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1)C)OC3=O)C

異性体SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3([C@@H]5CC6([C@H]4CC(CC6)(C)C)C(=O)O5)C)C)(C)C)O

正規SMILES

CC1(CCC23CC(C4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1)C)OC3=O)C

同義語

astrantiagenin G

製品の起源

United States

Q & A

Basic Research Questions

Q. What established protocols are recommended for isolating Astrantiagenin G from natural sources, and how can variables be controlled during extraction?

  • Methodology : Use column chromatography or HPLC for purification, with solvent polarity gradients optimized via trial experiments . Document solvent ratios, temperature, and pressure to ensure reproducibility . Control variables such as plant material age, geographic origin, and seasonal variations to minimize batch-to-batch inconsistency .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • Methodology : Combine NMR (¹H, ¹³C, 2D-COSY) for skeletal elucidation and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation . Validate purity via HPLC-UV/ELSD with ≥95% purity thresholds. Include raw spectral data in appendices and processed data (e.g., coupling constants) in results .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

  • Methodology : Use dose-response curves in cell-based assays (e.g., IC₅₀ calculations) with positive/negative controls. Employ ANOVA or t-tests to compare treatment groups, ensuring p-values <0.05 . Pre-screen cytotoxicity using MTT assays to rule out non-specific effects .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacological activities of this compound be systematically addressed?

  • Methodology :

Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS in plasma/tissue homogenates .

Metabolite interference : Identify phase I/II metabolites using liver microsome assays .

Statistical reconciliation : Apply multivariate regression to correlate in vitro potency with in vivo efficacy, adjusting for covariates like metabolic stability .

Q. What strategies optimize the semi-synthetic modification of this compound to enhance bioactivity while preserving structural integrity?

  • Methodology :

  • Use molecular docking to predict binding interactions with target proteins (e.g., kinases) and guide functional group additions .
  • Validate modifications via XRD crystallography and compare bioactivity shifts using paired t-tests .

Q. How can researchers conduct a systematic review of this compound’s molecular mechanisms using existing literature?

  • Methodology :

  • Search strategy : Apply Google Scholar operators ("this compound" AND (mechanism OR pathway)) and filter by citation count (>50) for high-impact studies .
  • Data synthesis : Map signaling pathways (e.g., NF-κB, MAPK) using tools like STRING-DB, highlighting conflicting findings (e.g., activation vs. inhibition in cancer models) .

Q. What experimental designs are critical for evaluating this compound’s synergistic effects in combination therapies?

  • Methodology :

  • Use Chou-Talalay’s combination index (CI) to quantify synergy/antagonism .
  • Design factorial experiments (e.g., 3x3 matrices) testing varying ratios with standard chemotherapeutics, ensuring biological replicates (n≥3) .

Q. How should contradictory data on this compound’s cytotoxicity across cancer cell lines be analyzed?

  • Methodology :

  • Perform meta-analysis using random-effects models to account for heterogeneity in cell line origins (e.g., ATCC vs. primary cultures) .
  • Validate findings via RNA-seq to identify differential gene expression linked to resistance mechanisms (e.g., ABC transporters) .

Methodological Best Practices

  • Reproducibility : Archive raw datasets (e.g., NMR spectra, dose-response curves) in public repositories (e.g., Zenodo) with detailed metadata .
  • Ethical compliance : Adhere to institutional guidelines for animal studies (e.g., ARRIVE 2.0) and declare conflicts of interest in publications .
  • Statistical rigor : Report effect sizes with 95% confidence intervals and avoid p-hacking by predefining endpoints .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。